BUR1

BMP signaling Pulmonary arterial hypertension Endothelial biology

Researchers targeting pulmonary arterial hypertension (PAH) often face the challenge of activating BMP signaling with cell-type selectivity-recombinant BMPs require supraphysiological concentrations (>10 nM) and lack endothelial specificity. BUR1 is a nanomolar-potency, endothelial-selective BMP upregulator that solves this problem. • Induces Id1 with EC50 of 98 nM selectively in CD31-positive endothelial cells, enabling reproducible dose-response studies. • Reverses elevated pulmonary arterial pressure and right ventricular systolic pressure in the MCT rat model at 4.5 mg/day (i.g.). • Rescues deficient angiogenesis in patient-derived BOECs and CRISPR-engineered BMPR2 mutant lines-unmatched by any other small-molecule BMP activator. Supplied with full QC documentation; ideal for PAH and vascular biology research.

Molecular Formula C16H17N5
Molecular Weight 279.34 g/mol
CAS No. 23000-46-6
Cat. No. B1668064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBUR1
CAS23000-46-6
SynonymsBUR1;  BUR-1;  BUR 1;  BMP upregulator 1;  BMP upregulator-1; 
Molecular FormulaC16H17N5
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2
InChIKeyAMRPAMSVFKIGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BUR1 BMP Upregulator


BUR1 (BMP upregulator 1) is a synthetic pyrazolo[3,4‑d]pyrimidine‑piperidine small molecule that functions as a selective activator of bone morphogenetic protein (BMP) signaling [1]. Its core mechanism involves upregulation of inhibitor of DNA binding 1 (Id1) and induction of BMP2 and prostaglandin‑endoperoxide synthase 2 (PTGS2) expression, leading to activation of the BMP receptor type II (BMPRII) pathway [1]. The compound was identified through a human embryonic stem cell‑based phenotypic screen and is supplied by multiple commercial vendors for research use in pulmonary arterial hypertension (PAH) and vascular biology studies [2].

Selective BMP pathway upregulation via Id1 and BMPRII signaling
Endothelial-cell-selective activity profile (CD31-positive cells)
Identified through human embryonic stem cell phenotypic screening
Supports pulmonary arterial hypertension and vascular biology research

BUR1 vs. Generic BMP Modulators


Generic substitution with other pyrazolo[3,4‑d]pyrimidine scaffolds or with recombinant BMP ligands is scientifically unsound because BUR1 exhibits a distinct, cell‑type‑selective upregulation profile that is not reproduced by structurally related kinase inhibitors or by exogenous BMP proteins [1]. Unlike recombinant BMP2 or BMP4, which require high concentrations (typically >10 nM) and often induce non‑specific systemic effects, BUR1 acts as a nanomolar‑potency small‑molecule amplifier of endogenous BMP signaling [1]. The compound demonstrates endothelial‑selective activity—upregulating Id1 specifically in CD31‑positive endothelial cells while sparing other lineages [2]—a feature that cannot be assumed for other pyrazolo[3,4‑d]pyrimidine analogs or broad‑spectrum BMP activators [3]. The quantitative evidence below establishes exactly where BUR1 differs from the closest alternative small‑molecule BMP activators, enabling informed selection based on potency, in vivo efficacy, and vascular selectivity.

Pyrazolopyrimidine scaffold similarity

Structurally related analogs may not reproduce the endothelial-selective Id1 upregulation profile; pathway response may differ across cell contexts.

Recombinant BMP ligands

Exogenous BMP2 or BMP4 require high concentrations and often induce non-specific systemic effects; the cell-type-selective amplification seen with BUR1 may not transfer to these protein-based activators.

Other small-molecule BMP activators

Broad-spectrum BMP activators lack reported endothelial selectivity and dual induction of BMP2/PTGS2; model-response context may not be comparable.

BUR1 Differentiation Evidence


Endothelial Id1 Upregulation Potency

BUR1 increases endothelial Id1 expression with an EC50 of 98 nM (0.098 μM) in CD31‑positive endothelial cells derived from human embryonic stem cells [1]. In contrast, the canonical BMP activator SJ000291942 exhibits an EC50 reported as '<1 μM' in C33A‑2D2 cervical carcinoma cells [2]. The >10‑fold difference in potency, combined with BUR1's demonstrated activity in disease‑relevant pulmonary endothelial cells rather than a cancer cell line, establishes a clear differentiation for vascular biology applications.

Endothelial Id1 Upregulation Potency
Context-dependent
EC50 98 nM in CD31+ endothelial cells; reported ~10-fold potency difference vs comparator SJ000291942 (cross-cell-platform comparison)
Supports BMP pathway assay concentration context
Comparison across different cell lines; verify in target model
BMP signaling Pulmonary arterial hypertension Endothelial biology

In Vivo PAH Reversal

In the monocrotaline (MCT)‑induced rat model of PAH, BUR1 administered orally at 4.5 mg/day for 3 weeks significantly reversed elevated pulmonary arterial pressure and right ventricular systolic pressure [1]. While SJ000291942 has been shown to ventralize zebrafish embryos and induce osteoblast differentiation in vitro, no peer‑reviewed in vivo efficacy data in a mammalian PAH model have been reported [2]. This functional in vivo outcome provides a procurement‑relevant differentiator for researchers requiring translational disease‑model validation.

In Vivo PAH Model Response
Context-dependent
Oral administration reversed MCT-induced pulmonary arterial pressure and right ventricular systolic pressure in rat model (4.5 mg/day, 3 weeks). No published mammalian PAH efficacy data for comparator SJ000291942.
Supports PAH model-response endpoint context
Model-specific; comparator data unavailable for review
In vivo pharmacology PAH disease model Cardiopulmonary hemodynamics

Angiogenesis Rescue in BMPR2 Mutant Cells

BUR1 effectively rescued deficient angiogenesis in autologous BMPR2+/R899X endothelial cells generated by CRISPR/Cas9 and in blood outgrowth endothelial cells (BOECs) from a patient with PAH [1]. This functional rescue has not been reported for alternative small‑molecule BMP activators such as SJ000291942 or SB4 [2]. The ability to correct a disease‑associated angiogenic defect in patient‑derived material distinguishes BUR1 as a uniquely validated tool for PAH research.

Angiogenesis Rescue in BMPR2 Mutant Cells
Class-level inference
Rescued deficient angiogenesis in CRISPR-engineered BMPR2+/R899X endothelial cells and patient-derived blood outgrowth endothelial cells (BOECs). Comparator compounds SJ000291942 and SB4 lack published rescue data.
Supports BMPR2-related angiogenesis endpoint review
Reported in a single study; validate in independent cell models
PAH genetics Angiogenesis Patient‑derived cells

BMP2 and PTGS2 Dual Induction

Microarray analyses and immunoblotting revealed that BUR1 simultaneously induces BMP2 and prostaglandin‑endoperoxide synthase 2 (PTGS2) expression in endothelial cells [1]. This dual induction contrasts with recombinant BMP ligands, which primarily activate canonical Smad signaling without PTGS2 upregulation, and with SJ000291942, which activates Smad1/5/8 phosphorylation but lacks reported PTGS2 induction [2]. The PTGS2 component modulates the arachidonic acid pathway, which is implicated in pulmonary vascular remodeling in PAH [1].

BMP2 and PTGS2 Dual Induction
Class-level inference
Simultaneously induces BMP2 and prostaglandin-endoperoxide synthase 2 (PTGS2) in endothelial cells. Recombinant BMP ligands activate Smad signaling without PTGS2 upregulation; comparator SJ000291942 lacks reported PTGS2 induction.
Supports arachidonic acid pathway crosstalk research
Transcriptional profile may vary by cell context
Transcriptional regulation Arachidonic acid pathway PAH endothelium

BUR1 Application Scenarios


Endothelial-Selective BMP Activation

When the research objective requires selective upregulation of the BMP pathway in pulmonary arterial endothelial cells (PAECs) rather than in other cell types, BUR1 is the tool of choice. Its EC50 of 98 nM for Id1 upregulation in CD31‑positive endothelial cells [1] provides a precisely defined working concentration, enabling reproducible dose‑response experiments that cannot be achieved with less potent or less cell‑type‑specific alternatives like SJ000291942 [2].

In Vivo PAH Modeling

For laboratories conducting rodent PAH studies, BUR1 is the only small‑molecule BMP upregulator with published, quantitative efficacy data showing reversal of elevated pulmonary arterial pressure and right ventricular systolic pressure in the MCT rat model at 4.5 mg/day [1]. Procurement of BUR1 is directly justified by the availability of a validated in vivo dosing regimen and hemodynamic endpoints.

BMPR2-Mediated Angiogenesis in Patient Cells

Researchers using patient‑derived blood outgrowth endothelial cells (BOECs) or CRISPR‑engineered BMPR2 mutant lines can leverage BUR1's unique ability to rescue deficient angiogenesis in these disease‑relevant models [1]. No other small‑molecule BMP activator has been shown to correct this angiogenic defect, making BUR1 indispensable for studies of BMPR2‑related vascular dysfunction.

Arachidonic Acid Pathway Crosstalk in PAH

When experimental designs require simultaneous modulation of BMP signaling and the arachidonic acid pathway, BUR1's dual induction of BMP2 and PTGS2 [1] provides a pharmacologic tool that recombinant BMP ligands or simpler Id1 inducers cannot replicate. Procurement of BUR1 enables studies of how PTGS2‑derived prostaglandins contribute to BMPRII‑mediated vascular remodeling.

Application
Selection Property
Validation Focus
Endothelial-selective BMP pathway activation
Endothelial-cell-selective Id1 upregulation profile
Verify Id1 induction and cell-type selectivity in target endothelial model
In vivo PAH model-response studies
Reported in vivo model-response data in MCT rat model
Review hemodynamic endpoints and dosing regimen for study design
BMPR2 pathway angiogenesis research
Angiogenesis rescue in BMPR2-deficient endothelial research cells
Confirm angiogenesis endpoint rescue in disease-relevant cell models
BMP and arachidonic acid pathway crosstalk
Dual induction of BMP2 and PTGS2 expression
Validate PTGS2 upregulation and prostaglandin modulation in endothelial assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BUR1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.